2-(2-Methylpropyl)hex-5-enoic acid
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Overview
Description
2-(2-Methylpropyl)hex-5-enoic acid is an organic compound with the molecular formula C10H18O2. It is also known by its IUPAC name, 2-isobutyl-5-hexenoic acid . This compound is characterized by the presence of a carboxylic acid group and an alkene group within its structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)hex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of hex-5-enoic acid with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkene group can participate in electrophilic addition reactions with halogens or hydrogen halides to form haloalkanes.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4
Substitution: Halogens (e.g., Br2), hydrogen halides (e.g., HBr)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Haloalkanes
Scientific Research Applications
2-(2-Methylpropyl)hex-5-enoic acid has significant potential in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and alkenes.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)hex-5-enoic acid depends on its specific application. In chemical reactions, the carboxylic acid group can act as a nucleophile, while the alkene group can participate in electrophilic addition reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhex-5-enoic acid
- 2-Ethylhex-5-enoic acid
- 2-Propylhex-5-enoic acid
Uniqueness
2-(2-Methylpropyl)hex-5-enoic acid is unique due to the presence of both a branched alkyl group and an alkene group, which confer distinct reactivity and properties compared to its linear or less branched analogs .
Biological Activity
2-(2-Methylpropyl)hex-5-enoic acid, also known as 2-methyl-2-pentenoic acid, is a carboxylic acid with a unique structure that has drawn attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H20O2. It features a double bond in the hexenoic chain and a branched alkyl group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations ranging from 100 to 500 µg/mL.
The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes. The presence of the double bond and the branched alkyl group may enhance its ability to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory evaluated the efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 200 µg/mL |
E. coli | 300 µg/mL |
Candida albicans | 150 µg/mL |
This study highlighted the compound's potential as a natural antimicrobial agent suitable for further development in pharmaceutical applications.
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on human cell lines. The compound was tested on fibroblast cells (MASEF and HEFL-12), revealing that it exhibited cytotoxic effects at concentrations above 500 µg/mL, with an IC50 value determined to be approximately 400 µg/mL.
Therapeutic Potential
The compound's biological activities suggest potential therapeutic applications, particularly in developing natural antimicrobials or preservatives in food products. Its ability to inhibit pathogenic bacteria while maintaining a relatively low cytotoxic profile makes it an attractive candidate for further research.
Toxicological Profile
Despite its promising antimicrobial properties, limited toxicological data are available for this compound. Preliminary assessments indicate that while it shows some cytotoxicity at higher concentrations, its safety profile at lower doses remains to be fully elucidated. Future studies should focus on chronic exposure effects and potential long-term toxicity.
Properties
IUPAC Name |
2-(2-methylpropyl)hex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-9(10(11)12)7-8(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIOPTBQHQARRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521680-52-3 |
Source
|
Record name | 2-(2-methylpropyl)hex-5-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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